![molecular formula C26H23ClFN5O2 B7478940 N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide](/img/structure/B7478940.png)
N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide: is a complex organic compound that features a combination of aromatic rings, pyrazole, pyrrole, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chlorophenyl and 4-fluorophenyl derivatives, which are then subjected to cyclization reactions to form the pyrazole and pyrrole rings. The final step involves the coupling of these intermediates with piperidine-3-carboxamide under specific conditions, such as the presence of a base or a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the aromatic rings or the carbonyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide
- N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxylic acid
Uniqueness: The uniqueness of N-(4-Chlorophenyl)-1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-YL)-1H-pyrazole-4-carbonyl]piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-19-5-9-21(10-6-19)30-24(34)18-4-3-15-32(17-18)26(35)23-16-29-33(22-11-7-20(28)8-12-22)25(23)31-13-1-2-14-31/h1-2,5-14,16,18H,3-4,15,17H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEJLXFBWGZUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
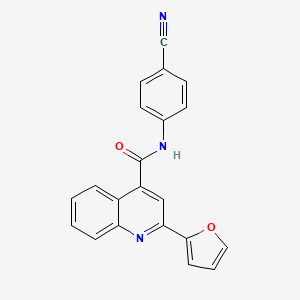
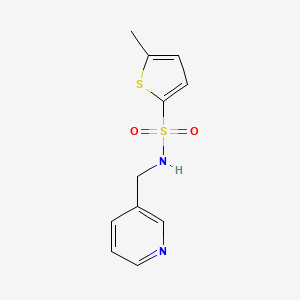
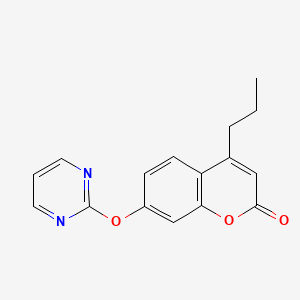
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
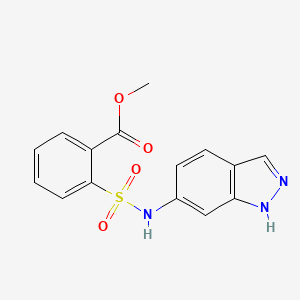
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
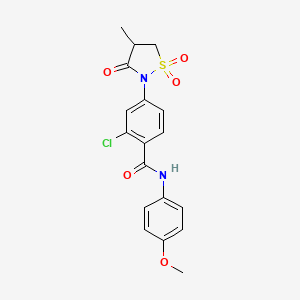
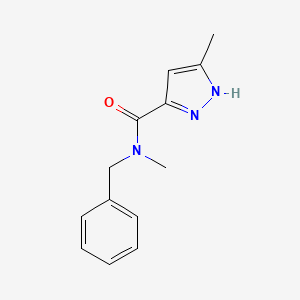
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
